(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol

Lipophilicity ADME optimization Blood-brain barrier penetration

Researchers often lose 2-3 synthetic steps constructing chiral, polyfunctional pyridine cores. This pre-functionalized scaffold solves that bottleneck. • Orthogonal reactivity: C-Br for cross-coupling + secondary alcohol for esterification/carbamate formation. • Drug-like attributes: Fsp³ 0.58 improves solubility; logP 3.60 enhances permeability. • Supply reliability: ≥95% purity, stock available from major global hubs, shipped under ambient conditions.

Molecular Formula C12H15BrFNO
Molecular Weight 288.16 g/mol
CAS No. 1311315-09-9
Cat. No. B1525014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol
CAS1311315-09-9
Molecular FormulaC12H15BrFNO
Molecular Weight288.16 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=C(C=NC=C2F)Br)O
InChIInChI=1S/C12H15BrFNO/c13-9-6-15-7-10(14)11(9)12(16)8-4-2-1-3-5-8/h6-8,12,16H,1-5H2
InChIKeyGNFNLOGQSXGZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol: Identity and Properties


(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol (CAS 1311315-09-9, MF: C12H15BrFNO, MW: 288.16 g/mol) is a halogenated pyridine derivative featuring a pyridine ring substituted with bromine at the 3-position, fluorine at the 5-position, and a cyclohexylmethanol moiety at the 4-position . The compound exhibits a predicted logP of 3.60 and topological polar surface area (TPSA) of 33.12 Ų . Commercial suppliers report standard purity specifications of 95% . The presence of both bromine and fluorine substituents, combined with a chiral secondary alcohol center (one asymmetric atom, Fsp³ = 0.58), distinguishes this compound from simpler halogenated pyridine building blocks and positions it as a versatile intermediate for medicinal chemistry and agrochemical research .

(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol: Why Generic Analogs Fall Short


Generic substitution of (3-bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol with simpler alternatives such as 3-bromo-5-fluoropyridine (CAS 407-20-5) or unsubstituted cyclohexyl(pyridin-4-yl)methanol introduces critical functional divergences that alter synthetic utility and physicochemical properties. The parent 3-bromo-5-fluoropyridine core (logP ≈ 1.78–1.98, pKa ≈ 0.45 predicted) [1] serves primarily as a cross-coupling substrate via its bromine handle , whereas the 4-cyclohexylmethanol substitution in the target compound confers a chiral secondary alcohol functionality (one asymmetric center) and substantially increased lipophilicity (logP 3.60 vs. ∼1.9) . This difference is not cosmetic: the cyclohexyl group increases steric bulk and Fsp³ content (0.58 vs. 0 for the parent pyridine), parameters associated with improved solubility characteristics and reduced aromatic planarity in lead optimization . Furthermore, analogs lacking the 4-position substitution (e.g., 3-bromo-5-fluoropyridine) lack the hydroxyl handle required for esterification, etherification, or carbamate formation without additional synthetic steps. The evidence presented below quantifies these differential dimensions across orthogonal comparators.

(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol: Quantitative Differentiation


Enhanced Lipophilicity vs. 3-Bromo-5-fluoropyridine

The target compound demonstrates a calculated logP of 3.60 , representing a 1.6 log unit increase relative to the parent 3-bromo-5-fluoropyridine scaffold (logP 1.98) [1]. This substantial lipophilicity enhancement arises from the addition of the cyclohexylmethanol moiety at the pyridine 4-position. The logP difference corresponds to an approximately 40-fold greater partition coefficient favoring organic phases, which may influence membrane permeability and tissue distribution characteristics in lead optimization contexts.

Lipophilicity ADME optimization Blood-brain barrier penetration

Increased Fsp³ vs. Parent 3-Bromo-5-fluoropyridine

The target compound exhibits an Fsp³ value of 0.58 , reflecting the substantial saturated carbon content contributed by the cyclohexyl ring. In contrast, the parent 3-bromo-5-fluoropyridine scaffold contains no sp³-hybridized carbons (Fsp³ = 0) [1]. Higher Fsp³ values correlate with improved clinical success rates in drug discovery, reduced promiscuity, and enhanced aqueous solubility relative to highly planar aromatic compounds [2].

Drug-likeness Fsp³ parameter Lead optimization Molecular complexity

Orthogonal Synthetic Utility via Dual Reactive Sites

The target compound uniquely combines two orthogonal reactive sites in a single scaffold: (1) a bromine atom at the pyridine 3-position capable of participating in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira) , and (2) a secondary alcohol at the 4-position available for esterification, etherification, carbamate formation, or oxidation. This dual reactivity contrasts with simpler analogs such as cyclohexyl(pyridin-4-yl)methanol (no halogen handle) or 3-bromo-5-fluoropyridine (no alcohol functionality). The fluorine substituent at the 5-position may further modulate electronic properties of the pyridine ring and enhance metabolic stability of downstream derivatives [1].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Chiral building block Diversification

Potential Adenosine A2B Antagonism from Related Scaffolds

A structurally related compound, 3-bromo-5-(3-fluoropyridin-4-yl)-6-(pyridin-4-yl)pyridin-2-amine, demonstrated high-affinity binding to the human adenosine A2B receptor with a Ki of 13 nM in HEK-293 cell-based radioligand displacement assays, while exhibiting 100-fold selectivity over the A2A receptor (Ki = 1,300 nM) [1]. The shared 3-bromo-5-fluoropyridine substructure in the target compound suggests potential utility as a scaffold for developing A2B receptor modulators, though direct activity for the target compound has not been reported and would require empirical validation. The cyclohexylmethanol moiety at the 4-position offers a distinct vector for modulating receptor interactions compared to the biaryl system in the reference compound.

Adenosine A2B receptor GPCR antagonist Immuno-oncology Inflammation

(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol: Priority Application Scenarios


Lead Optimization with Enhanced Lipophilicity and Fsp³

The target compound's logP of 3.60 and Fsp³ of 0.58 make it particularly suitable for lead optimization programs where increased membrane permeability and reduced planarity are desired . Researchers seeking to improve the ADME profile of flat aromatic scaffolds may utilize this compound as a building block to introduce saturated carbon content while maintaining a bromine handle for subsequent cross-coupling diversification.

Parallel Synthesis Using Orthogonal Reactive Handles

The presence of two orthogonal reactive sites—a C–Br bond for metal-catalyzed cross-coupling and a secondary alcohol for esterification, etherification, or carbamate formation —enables efficient parallel library generation. Procurement of this pre-functionalized scaffold reduces synthetic step count by 2–3 steps relative to constructing the cyclohexylmethanol-substituted pyridine core from simpler precursors, accelerating SAR exploration.

Adenosine Receptor Modulation in GPCR Drug Discovery

The documented high-affinity binding (Ki = 13 nM) of a structurally related 3-bromo-5-fluoropyridine-containing compound to the adenosine A2B receptor [1] supports the biological relevance of this core scaffold. The target compound offers an alternative substitution vector (cyclohexylmethanol at the 4-position) that may yield distinct receptor interaction profiles, making it a rational starting point for structure–activity relationship campaigns targeting adenosine receptors in oncology or inflammatory disease contexts.

Halogenated Pyridine Scaffolds for Agrochemical Development

Halogenated pyridines, particularly those containing fluorine, are privileged scaffolds in herbicide and fungicide development due to enhanced metabolic stability in planta . The combination of bromine (for coupling diversification), fluorine (for stability), and a cyclohexylmethanol moiety (for lipophilicity modulation) positions this compound as a versatile intermediate for agrochemical lead generation, particularly where lipophilic substitution patterns improve foliar uptake and translocation.

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